molecular formula C7H7N3OS B2689363 [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 933699-02-6

[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B2689363
CAS No.: 933699-02-6
M. Wt: 181.21
InChI Key: JXTFAMQWTHIXKT-UHFFFAOYSA-N
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Description

[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring and an amine group

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with the acetylcholine receptor . This interaction could potentially influence various biochemical reactions within the cell.

Cellular Effects

Given its potential interaction with the acetylcholine receptor , it could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that it may interact with the acetylcholine receptor , which could lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or alcohols derived from the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities.

    Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole and its various substituted forms.

Uniqueness

What sets [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine apart is its combined structural features of both thiophene and oxadiazole rings, along with an amine group. This unique combination imparts distinct electronic and chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTFAMQWTHIXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933699-02-6
Record name [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
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